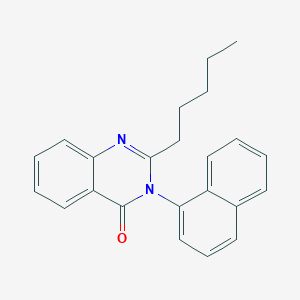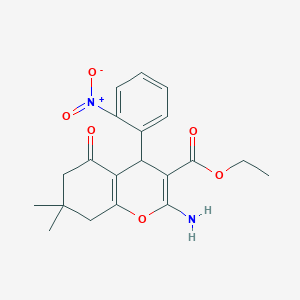
1-Cyclopropyl-3-(2-methylbutyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-methylbutyl)thiourea is an organosulfur compound with the molecular formula C9H18N2S . This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas have garnered significant attention due to their diverse biological and chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(2-methylbutyl)thiourea can be achieved through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium . This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives. Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(2-methylbutyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. Major products formed from these reactions include disubstituted and trisubstituted thioureas, as well as guanidines .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(2-methylbutyl)thiourea has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . In biology and medicine, thiourea derivatives have shown promising pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of ion sensors, corrosion inhibitors, and molecular electronics .
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(2-methylbutyl)thiourea involves its interaction with molecular targets and pathways. Thioureas are known to participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of 2-amino-dihydrothiophenes . This reaction involves a sequential [3+2] cycloaddition, deamination, and decarboxylation process. The compound’s ability to provide a C=S double bond and serve as an amino source is crucial in these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-(2-methylbutyl)thiourea can be compared with other thiourea derivatives, such as 1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea and 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique cyclopropyl and 2-methylbutyl substituents in this compound contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C9H18N2S |
|---|---|
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(2-methylbutyl)thiourea |
InChI |
InChI=1S/C9H18N2S/c1-3-7(2)6-10-9(12)11-8-4-5-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
PYQYIYHHSVUAHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC(=S)NC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873125.png)

![4-(2,5-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873143.png)
![N'-(2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10873149.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873154.png)
![3,4-difluoro-N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10873168.png)
![7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10873175.png)
![5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10873183.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10873184.png)
![1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea](/img/structure/B10873185.png)

![(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873188.png)
![7-Benzyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873193.png)
![2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873205.png)
